

# In-Depth Technical Guide: (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

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## Compound of Interest

Compound Name: 2-Carboxyoctahydroindole,  
(2S,3aS,7aS)-

Cat. No.: B554985

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CAS Number: 80875-98-5

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical entity with CAS number 80875-98-5, identified as (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. This bicyclic, non-proteinogenic amino acid analogue is a critical chiral building block in modern medicinal chemistry.<sup>[1][2]</sup> Its primary significance lies in its role as a key intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril, which are widely used in the management of hypertension and heart failure.<sup>[3][4][5]</sup> This document consolidates essential chemical and physical properties, provides detailed experimental protocols for its synthesis, and elucidates its role within the broader context of the Renin-Angiotensin-Aldosterone System (RAAS), the pharmacological target of the drugs derived from it. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

## Chemical Identification and Properties

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a derivative of proline featuring a fused cyclohexane ring, which imparts conformational rigidity and increased lipophilicity.<sup>[6]</sup> These

structural features are highly desirable in drug design for enhancing metabolic stability and bioavailability.[6]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	80875-98-5[4][7][8][9][10]
IUPAC Name	(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[6][10]
Synonyms	L-Octahydroindole-2-carboxylic acid, (2S,3AS,7aS)-2-carboxyoctahydroindole, Perindopril Related Compound A, Perindopril EP Impurity A, H-Oic-OH[7][10][11][12][13]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>2</sub> [4][7][8]
InChI Key	CQYBNXGHMBNGCG-FXQIFTODSA-N[7][14] [15]
SMILES	C1CC[C@H]2--INVALID-LINK--C--INVALID-LINK--C(=O)O[7][10][14]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	169.22 g/mol	[4][8][9]
Appearance	White to off-white crystalline powder/solid	[4][6]
Melting Point	259-260 °C (lit.), 260-265 °C, 270-274 °C	[4][15][16]
Optical Rotation	-45.6° (c=0.46, MeOH); -46 to -50° (c=1, methanol)	[6][16]
Solubility	Sparingly soluble in water; Soluble in methanol and ethanol	[3][4][6]
pKa (Predicted)	2.47 ± 0.20	[6]
Storage	Room temperature, keep in a dark, dry place	[6][17]

## Spectroscopic Data

Characterization of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is crucial for identity and purity confirmation.

- Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum is available. Key absorption bands are expected in the range of 3600-2200  $\text{cm}^{-1}$  (O-H and N-H stretching) and around 1623  $\text{cm}^{-1}$  (C=O stretching of the carboxylic acid).[6][10]
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While essential for complete structural elucidation, detailed public domain NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and high-resolution mass spectrometry data are not consistently available across the cited sources. Researchers should expect complex aliphatic signals in NMR due to the fused ring system.

## Synthesis and Experimental Protocols

The stereoselective synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a key challenge due to its three chiral centers.[18] The most common and direct laboratory-scale

synthesis involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

## Experimental Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from a published methodology for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.<sup>[6]</sup>

Objective: To synthesize (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.

Materials:

- (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)
- Acetic acid (60 mL)
- Platinum(IV) oxide (PtO<sub>2</sub>, 300 mg)
- Ethanol (for crystallization)
- Hydrogenation apparatus
- Filtration apparatus
- Rotary evaporator

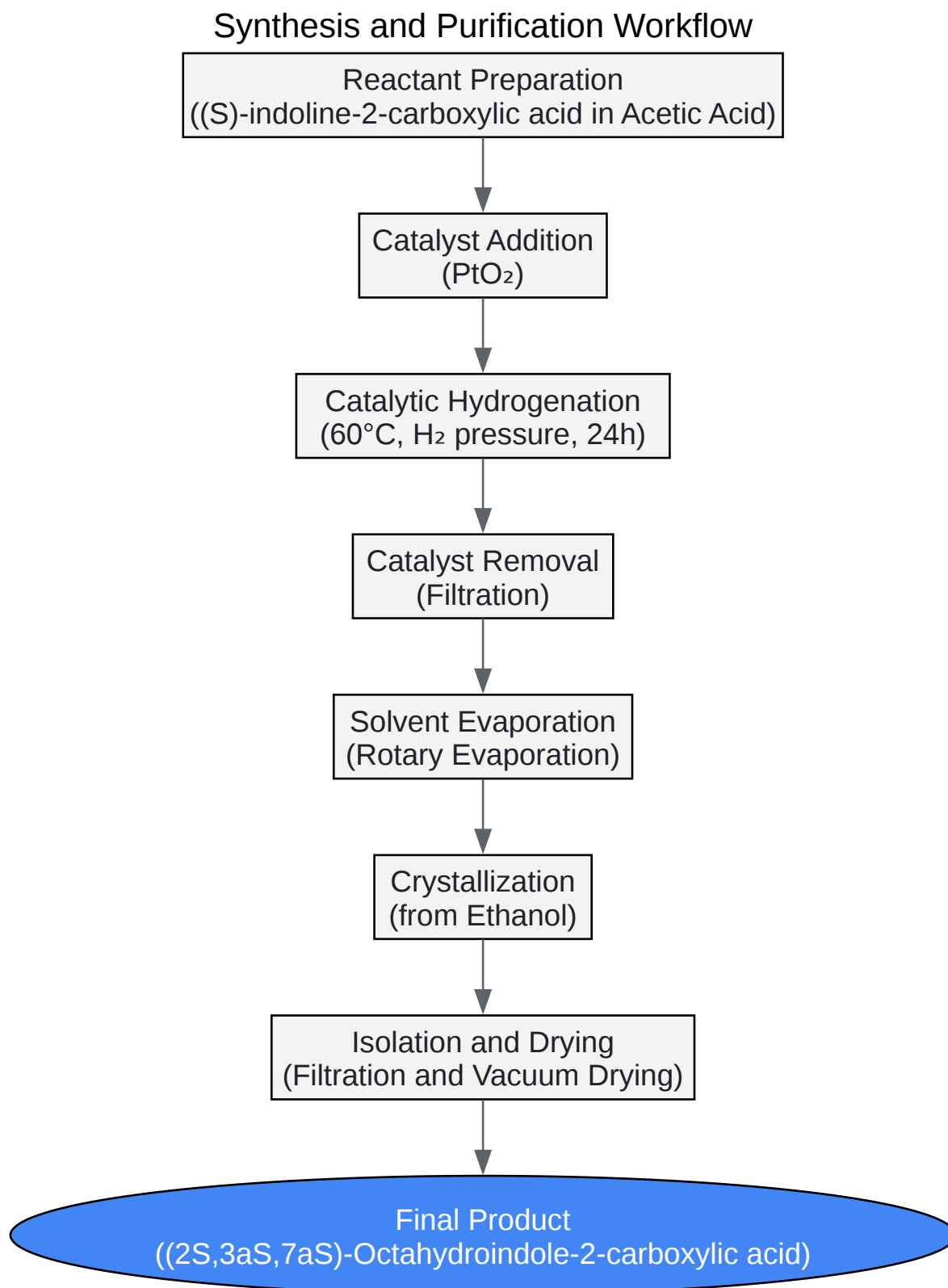
Procedure:

- A solution of (S)-indoline-2-carboxylic acid (3.0 g) in acetic acid (60 mL) is prepared in a suitable hydrogenation vessel.
- Platinum(IV) oxide (300 mg) is added to the solution as a catalyst.
- The mixture is hydrogenated at 60 °C under hydrogen pressure. The reaction is monitored for hydrogen uptake.

- After 24 hours, the reaction is stopped, and the catalyst is removed by filtration through a pad of celite, washing with additional acetic acid.
- The solvent from the combined filtrate is evaporated to dryness under reduced pressure using a rotary evaporator.
- The resulting solid residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid as a white solid.
- The product is dried under vacuum. Expected yield: ~85%.[\[6\]](#)

## Logical Workflow for Synthesis and Purification

The synthesis and purification process follows a logical sequence to ensure high purity of the final product.



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Caption: Workflow for the synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.

## Role in Pharmacology: The Renin-Angiotensin-Aldosterone System (RAAS)

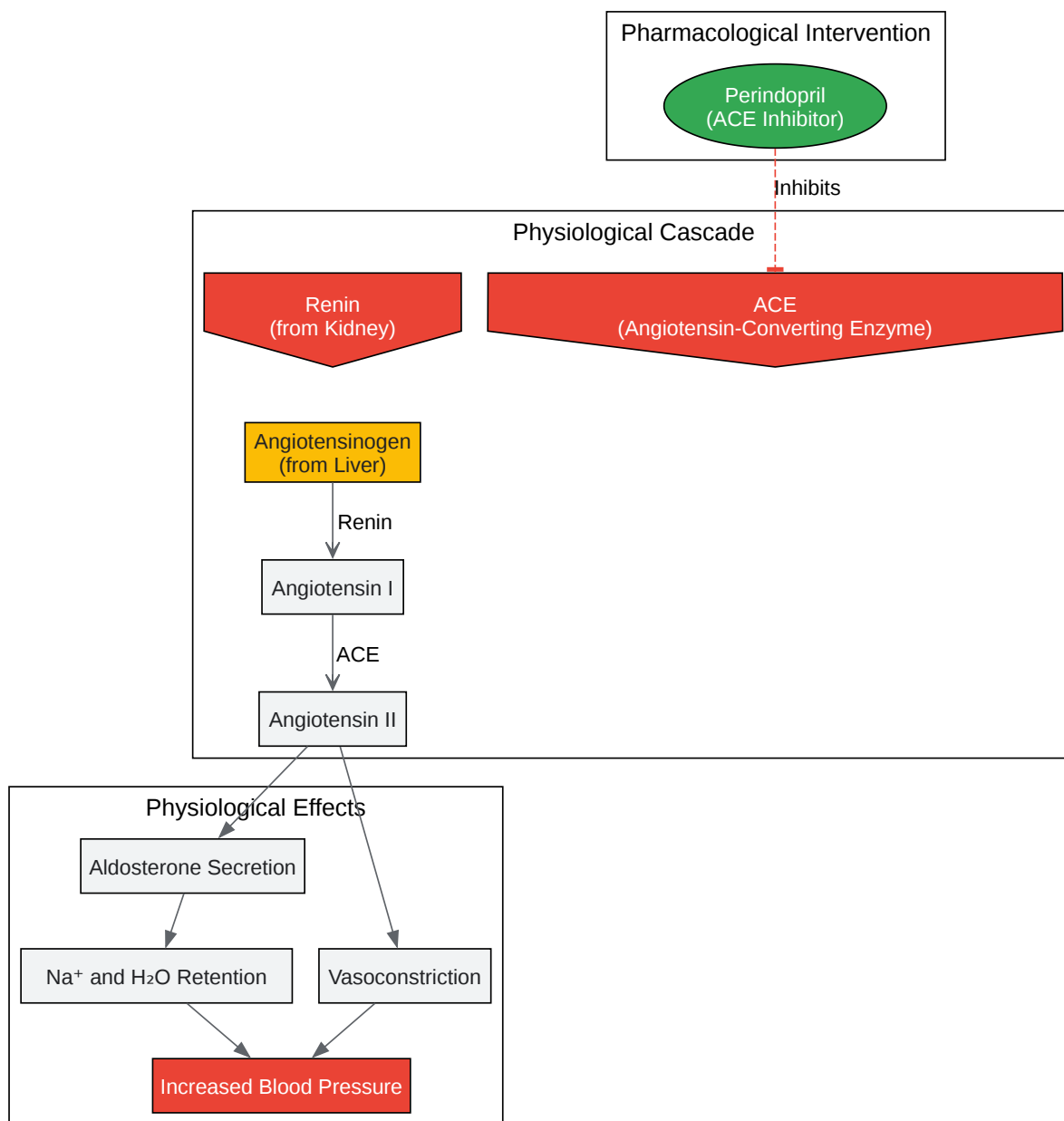
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is not pharmacologically active in its own right. Its importance stems from its use as a precursor to ACE inhibitors like Perindopril.<sup>[4][19]</sup> These drugs exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.<sup>[3][7][19]</sup>

### RAAS Signaling Pathway

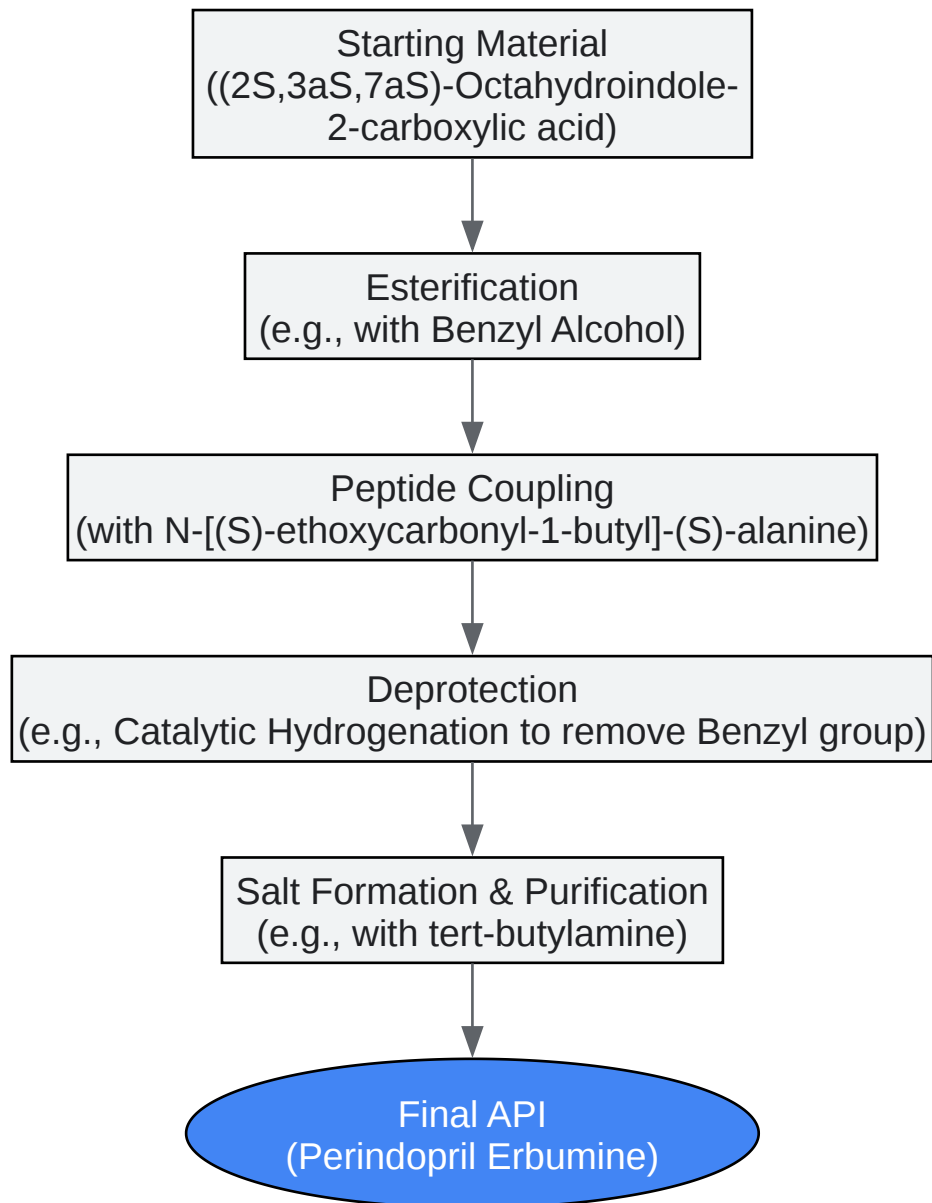
The RAAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure or decreased sodium delivery.<sup>[7][14]</sup> Renin cleaves angiotensinogen to form angiotensin I. ACE, primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II.<sup>[7][19]</sup> Angiotensin II has multiple effects that increase blood pressure, including direct vasoconstriction and stimulating the release of aldosterone, which promotes sodium and water retention.<sup>[3][7][19]</sup>

ACE inhibitors, synthesized from our title compound, block the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.

## RAAS Pathway and ACE Inhibition



## Workflow for Perindopril Synthesis



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